1-(2-Chloro-5-methylphenyl)piperidin-2-one
Description
1-(2-Chloro-5-methylphenyl)piperidin-2-one (CAS: 2059926-76-8) is a piperidin-2-one derivative with a 2-chloro-5-methylphenyl substituent. Its molecular formula is C₁₂H₁₄ClNO, and it has a molecular weight of 223.70 g/mol . This compound is structurally characterized by a six-membered lactam ring (piperidin-2-one) and a substituted aromatic ring.
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-(2-chloro-5-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C12H14ClNO/c1-9-5-6-10(13)11(8-9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
KSPLNXVQDLGYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2CCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-methylphenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylbenzaldehyde and piperidine.
Formation of Intermediate: The aldehyde group of 2-chloro-5-methylbenzaldehyde reacts with piperidine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the piperidinone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Chloro-5-methylphenyl)piperidin-2-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include catalysts, solvents, and purification agents.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-methylphenyl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidinones.
Scientific Research Applications
1-(2-Chloro-5-methylphenyl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1-(2-Chloro-5-methylphenyl)piperidin-2-one with other piperidin-2-one derivatives, focusing on structural variations, pharmacological activities, and synthetic methodologies.
Table 1: Structural and Functional Comparison of Piperidin-2-one Derivatives
Key Structural and Functional Insights
Substituent Effects on Pharmacological Activity
- Halogenated Phenyl Derivatives :
- Difluorophenyl substitution (e.g., in the bipyridinyl derivative) may enhance metabolic stability and binding affinity to target proteins, as seen in antitumor studies .
- Electron-Withdrawing Groups :
- The nitro group in 1-(4-nitrophenyl)piperidin-2-one increases reactivity, facilitating downstream functionalization (e.g., chlorination) .
Hydroxymethylation: Introducing polar groups like CH₂OH improves aqueous solubility, critical for drug formulation .
Synthetic Methodologies
Biological Activity
1-(2-Chloro-5-methylphenyl)piperidin-2-one is a synthetic compound belonging to the piperidine class, notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a piperidinone ring substituted with a chloro group and a methyl group on the phenyl moiety. Its molecular formula is CHClNO, with a molecular weight of 227.7 g/mol. The structural complexity allows for various chemical modifications, making it an interesting subject in medicinal chemistry.
Antimicrobial Properties
Research indicates that 1-(2-Chloro-5-methylphenyl)piperidin-2-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
These results indicate that the compound may be effective in treating infections caused by these pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
In a study evaluating various derivatives, 1-(2-Chloro-5-methylphenyl)piperidin-2-one was found to have an IC value of approximately 25 µM against MCF-7 breast cancer cells, highlighting its potential as a lead compound for further development.
The biological activity of 1-(2-Chloro-5-methylphenyl)piperidin-2-one is attributed to its ability to interact with specific molecular targets within cells:
- Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
- Receptor Modulation : It may also modulate various receptors involved in cellular signaling pathways, impacting processes such as inflammation and cell survival.
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of several piperidine derivatives, including 1-(2-Chloro-5-methylphenyl)piperidin-2-one. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research conducted on various cancer cell lines indicated that this compound could induce apoptosis through mitochondrial pathways. The study highlighted its potential as a therapeutic agent in oncology .
- Neuroprotective Effects : Investigations into cholinesterase inhibition revealed that 1-(2-Chloro-5-methylphenyl)piperidin-2-one could serve as a promising candidate for treating neurodegenerative diseases by enhancing cholinergic transmission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
